5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine
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Overview
Description
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine is a benzoxazole.
Scientific Research Applications
Synthesis and Structural Characterization :
- Smicius et al. (2002) investigated the synthesis of related compounds and their cyclisation to different derivatives. They focused on the reactions involving 5-methylpyrimidinyl compounds and their transformation into other chemical structures (Smicius et al., 2002).
Antitumor Activities :
- Chu De-qing (2011) synthesized derivatives of the compound and evaluated their antitumor activities. This study highlighted the potential medical applications of these derivatives in oncology (Chu De-qing, 2011).
Antimicrobial Activities :
- Bektaş et al. (2007) conducted a study on the synthesis of novel derivatives and evaluated their antimicrobial activities. This research provides insights into the potential use of these compounds in addressing microbial infections (Bektaş et al., 2007).
Apoptosis Induction in Cancer Therapy :
- Kemnitzer et al. (2009) discovered derivatives of the compound as potent inducers of apoptosis, particularly in breast cancer cells. This indicates its potential application in cancer treatment (Kemnitzer et al., 2009).
Crystal Structure and Theoretical Studies :
- Murugavel et al. (2014) performed crystal structure analysis and density functional theory calculations on related compounds, providing valuable information about their molecular structure and electronic properties (Murugavel et al., 2014).
Synthesis of Modified Poly(ether–imide–amide)s :
- Toiserkani (2012) explored the synthesis of novel modified poly(ether–imide–amide)s with pendent benzazole units. This study contributes to the understanding of the application of these compounds in the field of polymer science (Toiserkani, 2012).
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H16N4O/c1-8-5-6-13-12(7-8)18-15(20-13)19-14-16-10(3)9(2)11(4)17-14/h5-7H,1-4H3,(H,16,17,18,19) |
InChI Key |
STPKWNFZSPUDJN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=C(C(=N3)C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=C(C(=N3)C)C)C |
solubility |
2.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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